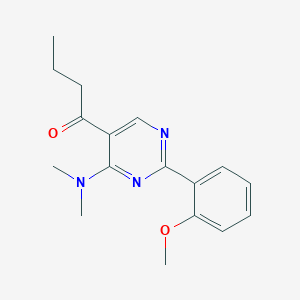
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one is a complex organic compound with a unique structure that includes an amino group, a benzyloxy group, and a nitro group attached to a pyridazinone ring
Vorbereitungsmethoden
The synthesis of 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group at the desired position on the pyridazinone ring.
Attachment of the Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol or benzyl chloride under suitable conditions.
Analyse Chemischer Reaktionen
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group may enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-((benzyloxy)methyl)-5-nitropyridazin-3(2H)-one can be compared with similar compounds such as:
4-Amino-2-methoxybenzoic acid: This compound has a similar amino group but lacks the nitro and benzyloxy groups, making it less versatile in certain applications.
4-Fluorobenzylamine: This compound contains a benzylamine group but lacks the pyridazinone ring and nitro group, resulting in different chemical properties and reactivity.
Methyl 4-amino-2-methoxybenzoate:
Eigenschaften
CAS-Nummer |
92574-77-1 |
|---|---|
Molekularformel |
C12H12N4O4 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
4-amino-5-nitro-2-(phenylmethoxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C12H12N4O4/c13-11-10(16(18)19)6-14-15(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8,13H2 |
InChI-Schlüssel |
LUMJZXGXLLBVFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)




![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)

![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
